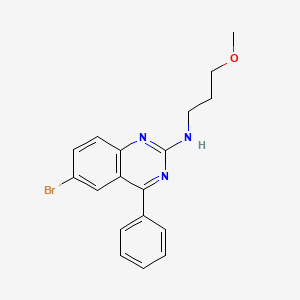![molecular formula C21H21N3O4S B12342130 (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342130.png)
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core
Preparation Methods
The synthesis of (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenylmethylidene group: This step often involves a condensation reaction with benzaldehyde or its derivatives.
Attachment of the (3,4-dimethoxyphenyl)methyl group: This can be done through a Friedel-Crafts alkylation reaction using (3,4-dimethoxyphenyl)methyl chloride and a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-6-[(3,4-dimethoxyphenyl)methyl]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H21N3O4S/c1-27-16-9-8-14(11-17(16)28-2)10-15-19(25)22-21-24(23-15)20(26)18(29-21)12-13-6-4-3-5-7-13/h3-9,11-12,15,21,23H,10H2,1-2H3,(H,22,25)/b18-12- |
InChI Key |
LKJGAZSQQGWGEH-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC3N(N2)C(=O)/C(=C/C4=CC=CC=C4)/S3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC3N(N2)C(=O)C(=CC4=CC=CC=C4)S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclobutylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12342048.png)

![[(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-yl] (2S)-2,6-diaminohexanoate;dihydrochloride](/img/structure/B12342055.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B12342063.png)
![6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342071.png)
![[(4S,5R,6S,8S,10R)-10-[(R)-(2,6-dioxo-1,3-diazinan-4-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B12342077.png)
![N-(4-cyanophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12342079.png)

![N-benzyl-N-methyl-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12342090.png)
![2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12342091.png)
![4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B12342101.png)
![(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342109.png)
![methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B12342117.png)

